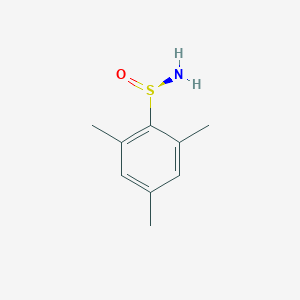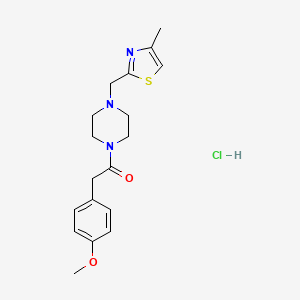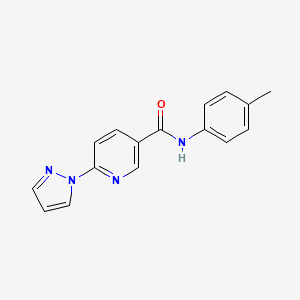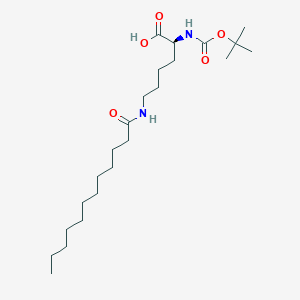![molecular formula C20H21ClFN5O2 B2492183 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride CAS No. 2418718-48-4](/img/structure/B2492183.png)
N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multiple steps, including the formation of intermediate structures and the use of specific reagents to introduce or modify functional groups. Studies related to similar compounds have demonstrated efficient pathways to synthesize interesting heterocycles, utilizing intermediates and reagents to produce derivatives with potential anti-tumor properties (Badrey & Gomha, 2012). These synthesis strategies highlight the versatility and complexity of constructing molecules with specific biological or physical characteristics.
Molecular Structure Analysis
The molecular structure of compounds such as "N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride" can be elucidated using various spectroscopic and crystallographic techniques. Structural determination is crucial for understanding the compound's potential interactions and reactivity. For instance, crystal structure analysis has been employed to determine the structure of related compounds, providing insights into their molecular conformation and stability (Hao et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of this compound involves interactions and transformations that can be exploited for various applications. Studies on similar molecules have explored reactions with hydrazonyl halides, phenacyl bromide, and other reagents, leading to the formation of triazine and triazepine derivatives with potential antitumor activity (Badrey & Gomha, 2012). These reactions not only expand the compound's utility but also provide a deeper understanding of its functional group chemistry.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are fundamental aspects that influence a compound's applicability in different contexts. The crystallographic analysis offers valuable information about the compound's stability and interaction potential, which are essential for designing drugs or materials with specific characteristics (Hao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound is part of a broader class of chemicals involved in the synthesis and characterization of various heterocyclic compounds. For instance, one study highlighted the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles through base-induced ring transformation processes (Pratap & Ram, 2007). Similarly, another research delved into the reactions of 1,2,3-triazoles with formaldehyde and triflamide, leading to the creation of various derivatives, demonstrating the compound's role in complex chemical reactions (Shainyan & Meshcheryakov, 2015).
Biological Interactions and Pharmacological Potential
- The compound and its related derivatives have been studied for their interaction with biological molecules and potential pharmacological applications. For instance, a study outlined the novel synthesis of triazines and triazepines from a related compound, showcasing their potential as anti-tumor agents (Badrey & Gomha, 2012). Moreover, research on coumarin and triazole-based compounds, similar in structure to the compound , investigated their binding interactions with serum albumins, indicating potential pharmacological interactions (Paul et al., 2019).
Application in Disease Treatment and Prevention
- The compound's derivatives have been explored for their potential in treating diseases like tuberculosis, showcasing their synthesis and the notable antibacterial activities of the created derivatives compared to standard drugs (Bodige et al., 2020). Similarly, compounds synthesized from related structures were studied for their anti-ChE activity and neuroprotective effects, suggesting potential therapeutic applications in diseases like Alzheimer's (Saeedi et al., 2017).
Wirkmechanismus
Target of action
Triazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . They can bind to a variety of enzymes and receptors in the biological system . Chromene derivatives also exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mode of action
The mode of action of triazole and chromene derivatives can vary depending on the specific compound and its targets. For instance, some triazole derivatives exert their anticancer activity by binding to the active site of certain enzymes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effects . .
Safety and Hazards
Zukünftige Richtungen
Triazole compounds have shown significant potential in medicinal chemistry due to their versatile biological activities . Future research may focus on the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .
Eigenschaften
IUPAC Name |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2.ClH/c21-16-4-5-19-14(8-16)7-15(12-28-19)20(27)23-10-13-2-1-3-18(6-13)26-11-17(9-22)24-25-26;/h1-6,8,11,15H,7,9-10,12,22H2,(H,23,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSYDJXWMPZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)F)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)
![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)
![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2492106.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)



![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)